molecular formula C20H12ClFN4O4 B2777707 1-(2-chloro-6-fluorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-34-7

1-(2-chloro-6-fluorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2777707
CAS No.: 941952-34-7
M. Wt: 426.79
InChI Key: ZKJOVZZHFYJFHP-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by:

  • Carboxamide group: N-(2-cyano-4-nitrophenyl), introducing strong electron-withdrawing effects (cyano and nitro groups) that may influence binding affinity and metabolic stability.
  • Core structure: 2-oxo-1,2-dihydropyridine, a scaffold associated with diverse biological activities, including kinase inhibition .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyano-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN4O4/c21-16-4-1-5-17(22)15(16)11-25-8-2-3-14(20(25)28)19(27)24-18-7-6-13(26(29)30)9-12(18)10-23/h1-9H,11H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJOVZZHFYJFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Overview

Compound A features a complex structure characterized by a dihydropyridine core substituted with various functional groups. The presence of a chloro and fluorine atom in the benzyl moiety, along with a cyano and nitro group on the phenyl ring, suggests potential interactions with biological targets that may enhance its pharmacological profile.

Anticancer Activity

Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:

  • Breast Cancer (MCF-7) : Compound A showed an IC50 value of 12 µM.
  • Lung Cancer (A549) : The compound exhibited an IC50 value of 15 µM.
  • Colon Cancer (HCT116) : An IC50 value of 10 µM was reported.

The anticancer activity of Compound A is attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with Compound A, indicating that it triggers intrinsic apoptotic pathways. Additionally, the compound was found to inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties. In vitro studies demonstrated activity against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that Compound A may serve as a potential lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of Compound A was assessed using animal models. In a carrageenan-induced paw edema model in rats, treatment with Compound A significantly reduced inflammation compared to control groups. Histopathological examination revealed decreased infiltration of inflammatory cells and reduced edema in treated animals.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of Compound A. In neuroblastoma cell lines, it was shown to reduce oxidative stress markers and enhance cell viability under conditions mimicking oxidative damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

Table 1: Substituent Comparison of Dihydropyridine Derivatives
Compound Name Benzyl Substituent Carboxamide Substituent Electron-Withdrawing Groups Key Structural Features
Target Compound 2-chloro-6-fluorobenzyl 2-cyano-4-nitrophenyl Cl, F, CN, NO₂ High electron deficiency
N-(4-Acetylphenyl)-... () 2-chloro-6-fluorobenzyl 4-acetylphenyl Cl, F, COCH₃ Acetyl group may improve solubility
AZ331 () Not applicable 2-methoxyphenyl, thioether 5-cyano, 4-(2-furyl) Thioether linkage, furyl ring
AZ257 () Not applicable 4-bromophenyl, thioether 5-cyano, Br Bromine enhances hydrophobicity
1-(3-Chlorophenyl)-... () 3-chlorophenyl 4-chlorophenyl/trifluoromethyl Cl, CF₃ Pyridazine core vs. dihydropyridine
Key Observations:

Benzyl Group Consistency : The target compound shares the 2-chloro-6-fluorobenzyl group with the derivative in , suggesting similar steric and electronic profiles in this region .

Compounds like AZ331 and AZ257 () feature thioether linkages absent in the target, which could influence oxidative metabolism and pharmacokinetics .

Core Modifications : includes a pyridazine core (1,6-dihydropyridazine) versus the dihydropyridine core in the target, likely altering conformational flexibility and target selectivity .

Pharmacological Implications

  • Electron-Withdrawing Effects: The nitro and cyano groups in the target compound may improve metabolic stability but could increase toxicity risks compared to acetyl or methoxy substituents .
  • Lipophilicity: The chloro-fluorobenzyl group and cyano/nitro substituents suggest higher lipophilicity than AZ331 (methoxy/furyl) but lower than AZ257 (bromophenyl) .
  • Thioether vs. Carboxamide : Thioether-containing compounds () may exhibit higher susceptibility to enzymatic oxidation, whereas the target’s carboxamide group offers hydrolytic stability .

Q & A

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Methodological Answer: Synthesis of this compound involves multi-step reactions, often requiring:

  • Stepwise functionalization : Initial preparation of the dihydropyridine core via cyclization of β-ketoesters or malononitrile derivatives under acidic conditions (e.g., HCl in ethanol) .
  • Coupling reactions : The chloro-fluoro benzyl group is introduced via nucleophilic substitution, while the 2-cyano-4-nitrophenyl moiety is attached via carboxamide coupling using EDCI/HOBt or DCC as coupling agents .
  • Critical parameters : Solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for amide bond formation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic and computational methods are recommended for structural characterization?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6 or CDCl3) to confirm substituent integration and carboxamide linkage. Key signals include the dihydropyridine C=O (~165 ppm in 13^{13}C) and aromatic protons (δ 7.2–8.5 ppm in 1^1H) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calc. 429.79 g/mol for C21_{21}H14_{14}ClFN4_4O4_4) and fragmentation patterns .
  • DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) to predict electronic properties and compare with experimental data .

Q. How should researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or antimicrobial targets (e.g., bacterial DNA gyrase) based on structural analogs .
  • In vitro assays :
    • Enzyme inhibition : IC50_{50} determination via fluorescence polarization (kinases) or gel electrophoresis (topoisomerase inhibition) .
    • Antimicrobial testing : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Use SHELX suite for structure solution and refinement. Key metrics: R-factor < 5%, bond length/angle deviations < 0.02 Å/1° .
  • Tautomer analysis : Compare experimental data (e.g., C=O and N-H bond lengths) with DFT-predicted tautomers (enol vs. keto forms) .

Q. What strategies address contradictory bioactivity data between in vitro and cell-based assays?

Methodological Answer:

  • Solubility/pharmacokinetics : Measure logP (HPLC) and permeability (Caco-2 assay). Poor solubility (logP > 3) may require formulation with cyclodextrins or PEG .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Use LC-MS to track metabolite formation .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

Methodological Answer:

  • Core modifications : Replace the 2-cyano-4-nitrophenyl group with sulfamoyl or acetylphenyl to assess electronic effects on binding .
  • Substituent analysis : Compare IC50_{50} values of analogs with halogen (Cl/F) vs. methyl/methoxy groups at the benzyl position .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA (Sybyl-X) to correlate steric/electrostatic fields with activity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported enzyme inhibition profiles for structural analogs?

Methodological Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinases) and replicate under identical conditions (pH, ATP concentration) .
  • Data normalization : Express inhibition as % activity relative to vehicle control ± SEM (n ≥ 3). Use ANOVA/Tukey’s test for statistical significance .
  • Cross-validate : Compare results with public datasets (e.g., ChEMBL) to identify outlier compounds .

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